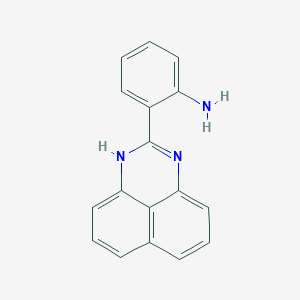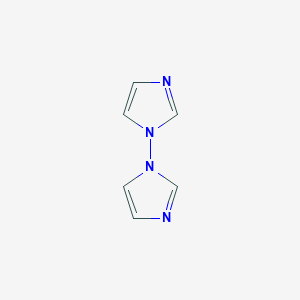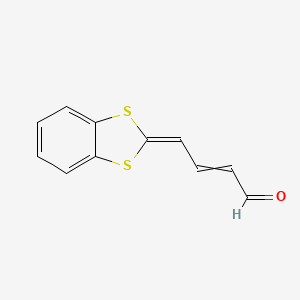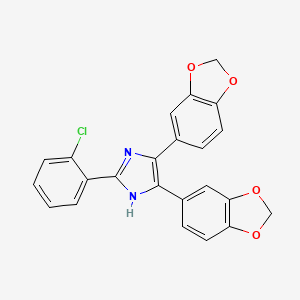![molecular formula C12H16N2O4S2 B14288432 4-[(Diethylcarbamothioyl)carbamoyl]benzene-1-sulfonic acid CAS No. 138369-64-9](/img/structure/B14288432.png)
4-[(Diethylcarbamothioyl)carbamoyl]benzene-1-sulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(Diethylcarbamothioyl)carbamoyl]benzene-1-sulfonic acid is an organic compound characterized by the presence of a benzene ring substituted with a sulfonic acid group and a diethylcarbamothioylcarbamoyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Diethylcarbamothioyl)carbamoyl]benzene-1-sulfonic acid typically involves the reaction of benzene-1-sulfonyl chloride with diethylcarbamothioyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, and the mixture is stirred at room temperature for several hours. The product is then purified using column chromatography to obtain the desired compound in high yield.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. This allows for better control over reaction parameters and improved efficiency. The use of automated systems for purification and isolation further enhances the production process, making it more cost-effective and environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(Diethylcarbamothioyl)carbamoyl]benzene-1-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The sulfonic acid group can be oxidized to form sulfonate esters.
Reduction: The carbamothioyl group can be reduced to form corresponding amines.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under mild conditions.
Substitution: Electrophilic reagents such as halogens (chlorine, bromine) or nitrating agents (nitric acid) are used under controlled conditions to achieve substitution at the benzene ring.
Major Products Formed
Oxidation: Sulfonate esters
Reduction: Amines
Substitution: Various substituted benzene derivatives
Applications De Recherche Scientifique
4-[(Diethylcarbamothioyl)carbamoyl]benzene-1-sulfonic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with specific active sites.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of 4-[(Diethylcarbamothioyl)carbamoyl]benzene-1-sulfonic acid involves its interaction with specific molecular targets. The sulfonic acid group can form strong hydrogen bonds with active sites of enzymes, leading to inhibition of their activity. The carbamothioyl group can interact with nucleophilic residues, further enhancing its inhibitory effects. These interactions disrupt normal biochemical pathways, resulting in the desired therapeutic or inhibitory outcomes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-[(Diethylcarbamoyl)carbamoyl]benzene-1-sulfonic acid
- 4-[(Diethylcarbamothioyl)carbamoyl]benzene-1-carboxylic acid
- 4-[(Diethylcarbamothioyl)carbamoyl]benzene-1-phosphonic acid
Uniqueness
4-[(Diethylcarbamothioyl)carbamoyl]benzene-1-sulfonic acid is unique due to the presence of both a sulfonic acid group and a diethylcarbamothioylcarbamoyl group. This combination imparts distinct chemical properties, such as enhanced solubility in water and the ability to form strong hydrogen bonds. These properties make it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
138369-64-9 |
|---|---|
Formule moléculaire |
C12H16N2O4S2 |
Poids moléculaire |
316.4 g/mol |
Nom IUPAC |
4-(diethylcarbamothioylcarbamoyl)benzenesulfonic acid |
InChI |
InChI=1S/C12H16N2O4S2/c1-3-14(4-2)12(19)13-11(15)9-5-7-10(8-6-9)20(16,17)18/h5-8H,3-4H2,1-2H3,(H,13,15,19)(H,16,17,18) |
Clé InChI |
VKVAAEFNLWIEDX-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C(=S)NC(=O)C1=CC=C(C=C1)S(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


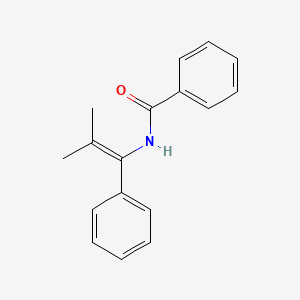
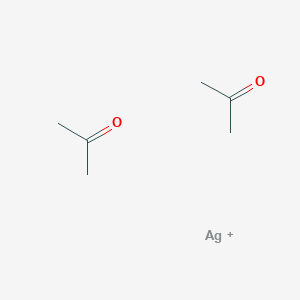
![4-({Methyl[(naphthalen-1-yl)methyl]amino}methyl)benzonitrile](/img/structure/B14288359.png)
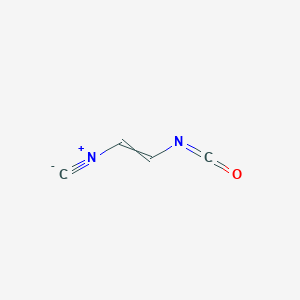
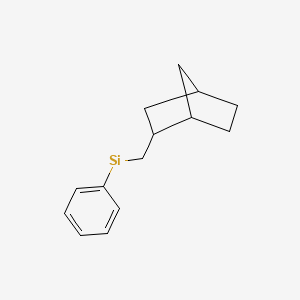
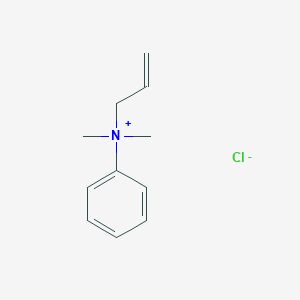

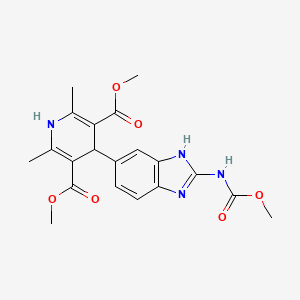
![7-(5-Ethylnonan-2-yl)-5-[2-(4-nitrophenyl)hydrazinylidene]quinolin-8(5H)-one](/img/structure/B14288393.png)
